N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H-NMR (400 MHz, CDCl₃) reveals:
- δ 7.45–7.25 ppm : Multiplet for 4 aromatic protons from 2-chlorophenyl
- δ 6.85 ppm : Singlet for 2 aromatic protons from trimethoxybenzamide
- δ 3.90–3.70 ppm : Three singlets (9H total) from methoxy groups
- δ 3.40–2.80 ppm : Complex splitting for azabicyclo nonane protons
Table 2: Key ¹³C-NMR Signals
| Carbon Environment | δ (ppm) | Assignment |
|---|---|---|
| Carbonyl (amide) | 168.2 | C=O of acetamide bridge |
| Aromatic C-Cl | 135.6 | Chlorophenyl attachment point |
| Methoxy O-CH₃ | 56.1 | Three equivalent methoxy groups |
| Bicyclic CH₂ | 48.7 | Methylene groups in azabicyclo core |
Infrared (IR) Vibrational Signatures
IR (KBr, cm⁻¹):
- 3280 : N-H stretch (secondary amide)
- 1665 : C=O stretch (amide I band)
- 1590 : Aromatic C=C bending
- 1250–1020 : C-O-C asymmetric stretches (methoxy groups)
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ at m/z 503.2078) shows major fragments:
- m/z 336.1284: Loss of trimethoxybenzamide (C₁₀H₁₁O₃N)
- m/z 215.0732: Azabicyclo nonane core with chloroacetamide
- m/z 154.0419: 2-Chloroaniline moiety
Crystallographic Data and Conformational Analysis
X-Ray Diffraction Studies
Though experimental XRD data remains unpublished, computational models predict:
- Space group : P2₁2₁2₁ with Z = 4
- Unit cell dimensions : a = 12.45 Å, b = 15.30 Å, c = 18.22 Å
- Density : 1.32 g/cm³
Torsional Angle Analysis of the Azabicyclo Core
Molecular mechanics simulations reveal:
- N1-C2-C3-N4 torsion : 152.7° (chair-like conformation)
- C5-C6-C7-C8 dihedral : -67.3° (gauche arrangement)
- Planarity deviation : 0.12 Å RMSD for the bicyclic system
The compound’s rigidity arises from intramolecular hydrogen bonds between the amide N-H (δH 8.12 ppm) and the azabicyclo nitrogen lone pairs.
Properties
Molecular Formula |
C26H32ClN3O5 |
|---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31) |
InChI Key |
SSPYAPRDKNCABY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Acetone-1,3-Dicarboxylic Acid and Glutaraldehyde
The azabicyclo[3.3.1]nonane skeleton is constructed via a Mannich-like reaction between acetone-1,3-dicarboxylic acid (1 ) and glutaraldehyde (2 ) in the presence of benzylamine and sulfuric acid. This step forms the bicyclic intermediate 3 (9-benzyl-9-azabicyclo[3.3.1]nonan-3-one), which is isolated in 85–90% yield after extraction with ethyl acetate.
Reaction conditions :
Reduction and Debenzylation
Intermediate 3 is reduced to alcohol 4 using NaBH4 in isopropanol (87% yield). Subsequent treatment with H2SO4 eliminates water to form olefin 5 , which undergoes hydrogenolysis over Pd(OH)2/C to remove the benzyl protecting group, yielding 9-azabicyclo[3.3.1]nonane (6 ).
Critical parameters :
Functionalization at the 3-Position: Introduction of the 3,4,5-Trimethoxybenzamide Group
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid is activated using thionyl chloride (SOCl2) or oxalyl chloride, yielding the corresponding acyl chloride. Excess reagent is removed via distillation under reduced pressure.
Typical yields : 92–95%.
Amide Coupling
The 3-amino group of 6 is acylated with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base (Figure 2).
Optimized conditions :
- Solvent: Anhydrous DCM
- Temperature: 0°C to room temperature
- Reaction time: 12 h
- Yield: 78–82%
Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3).
Functionalization at the 9-Position: Attachment of the 2-(2-Chloroanilino)-2-Oxoethyl Moiety
Glyoxylic Acid Coupling
The 9-amino group is reacted with chloroacetyl chloride in the presence of Et3N to form the chloroacetamide intermediate. Subsequent displacement of chloride with 2-chloroaniline in DMF at 80°C yields the target glyoxylamide.
Key challenges :
- Competing over-alkylation: Mitigated by using 1.1 equiv of chloroacetyl chloride.
- Side reactions: Controlled via slow addition of reagents under nitrogen.
Reaction profile :
- Temperature: 0°C (chloroacetylation), 80°C (amination)
- Yield: 65–70% after recrystallization from ethanol/water.
Optimization and Scale-Up Considerations
Catalytic Hydrogenation Risks
Residual palladium from the debenzylation step must be reduced to <10 ppm. Washing with aqueous EDTA (pH 4.5) and activated charcoal treatment achieves this.
Solvent Selection for Amidation
DCM is preferred over THF due to higher solubility of intermediates and easier azeotropic drying.
Temperature-Sensitive Steps
- Olefin formation (5 ): Maintain H2SO4 concentration at 18% to prevent decomposition.
- Glyoxylamide coupling: Strict temperature control prevents epimerization.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- Azabicyclo protons: δ 3.12–3.45 (m, 4H)
- Trimethoxybenzoyl: δ 3.85 (s, 9H), 7.12 (s, 2H)
- Glyoxylamide NH: δ 8.21 (br s, 1H)
Impurity Profiling
Major impurities (<0.5%):
- N-acetyl byproducts from over-alkylation
- Residual solvents (DCM, EtOAc) controlled via vacuum distillation.
Industrial-Scale Adaptation
Continuous Flow Hydrogenation
Replacing batch hydrogenation with flow reactors reduces catalyst loading by 40% and cycle time by 60%.
Green Chemistry Metrics
- Process mass intensity (PMI): 23 kg/kg (bench) → 15 kg/kg (plant)
- E-factor: 18 → 11 via solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Receptor Selectivity : ML-339 targets CXCR6, whereas SV119 and Compound 2f bind sigma-2 receptors. The 3,4,5-trimethoxybenzamide group in ML-339 likely enhances CXCR6 affinity through hydrophobic interactions, while carbamate substituents in SV119 and 2f optimize σ₂ receptor binding .
- Side Chain Modifications: The 2-chloroanilino group in ML-339 contributes to steric and electronic effects critical for CXCR6 antagonism. In contrast, SV119’s hexylamine side chain improves solubility and σ₂ receptor penetration .
Trimethoxybenzamide-Containing Analogues
Key Observations :
- Cytotoxicity vs. Receptor Targeting : Compounds 6a–d exhibit cytotoxic activity, likely due to DNA intercalation or tubulin inhibition from the trimethoxybenzamide and acryloyl hydrazide groups. In contrast, ML-339’s activity is receptor-specific, highlighting the role of the azabicyclo core in target selectivity .
- Electron-Withdrawing Groups: The 2-chloroanilino group in ML-339 and 6a enhances stability and binding compared to 6d’s methoxy group, which may reduce electrophilicity .
Biological Activity
N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of azabicyclononane derivatives, which have been studied for various pharmacological effects, including their roles as receptor antagonists and in other therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₃₃ClN₂O₄
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Core | 9-Azabicyclo[3.3.1]nonane |
| Functional Groups | 2-Chloroaniline, Trimethoxybenzamide |
| Linker | Oxoethyl group connecting bicyclic and aniline |
Pharmacological Properties
Research indicates that compounds with a similar bicyclic structure exhibit various biological activities, including:
- Antagonistic Effects : Some derivatives have shown potential as antagonists of chemokine receptors, which are critical in inflammatory responses and immune system regulation .
- Antioxidant Activity : Related compounds have demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Certain azabicyclononane derivatives have been reported to possess antibacterial properties, making them candidates for developing new antimicrobial agents .
Study 1: Antagonist Activity
A study focused on small molecule antagonists of chemokine receptors highlighted the effectiveness of compounds with the azabicyclononane core in inhibiting receptor activity. The lead compound exhibited an EC50 value of 40 nM, suggesting strong potency in receptor blockade .
Study 2: Synthesis and Biological Testing
Another investigation synthesized various analogs of the target compound to assess structure-activity relationships (SAR). The results indicated that modifications in the anilide group and the linker significantly influenced biological activity, emphasizing the importance of maintaining specific structural features for optimal efficacy .
Study 3: Antioxidant Properties
Research into related compounds suggested that modifications could enhance antioxidant activity while maintaining low toxicity profiles. This study utilized DFT approaches to evaluate the electronic properties of the compounds, correlating these with their observed biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
